

Application Notes and Protocols: BMS-777607

IC50 Determination

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Compound of Interest

Compound Name: PD0176078

Cat. No.: B15617703

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These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase and related family members. The provided methodologies are intended for researchers, scientists, and drug development professionals working in oncology and cell signaling research.

Introduction to BMS-777607

BMS-777607 is a small molecule, ATP-competitive inhibitor targeting the kinase activity of several receptor tyrosine kinases. It exhibits high potency against c-Met, Ron, Axl, and Tyro3. [1][2][3][4][5] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a key driver in the progression of numerous cancers, making it a critical therapeutic target.[6] BMS-777607 has been shown to inhibit c-Met autophosphorylation and downstream signaling pathways, thereby affecting tumor cell proliferation, survival, invasion, and metastasis.[5][7][8]

Quantitative Data Summary

The inhibitory activity of BMS-777607 is summarized in the tables below, presenting IC50 values from both cell-free biochemical assays and cell-based assays.

Table 1: BMS-777607 IC50 Values in Cell-Free Kinase Assays

Target Kinase	IC50 (nM)
c-Met	3.9
Ron	1.8
Axl	1.1
Tyro3	4.3

Data sourced from multiple studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

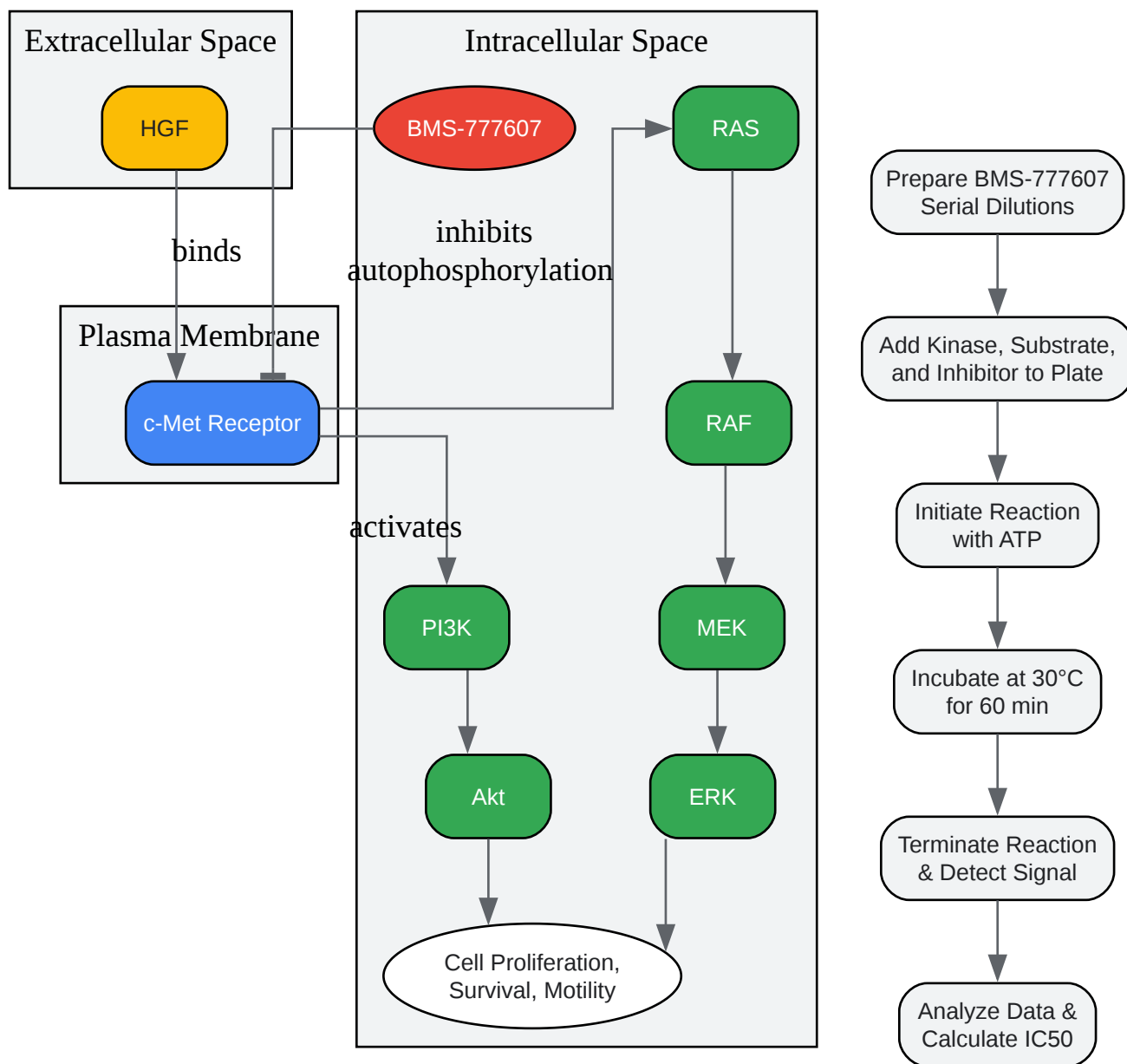
Table 2: BMS-777607 IC50 Values in Cell-Based Assays

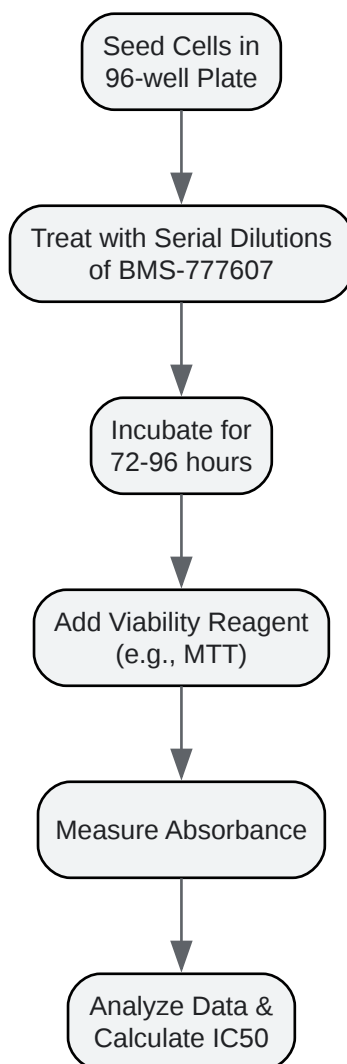
Cell Line	Assay Type	IC50
GTL-16	c-Met Autophosphorylation	20 nM
PC-3	HGF-induced c-Met Autophosphorylation	<1 nM
DU145	HGF-induced c-Met Autophosphorylation	<1 nM
KHT	c-Met Autophosphorylation	10 nM
PC-3	HGF-induced Cell Migration & Invasion	<0.1 μ M
DU145	HGF-induced Cell Migration & Invasion	<0.1 μ M
HCC2185	Cell Viability (96h)	1.925 μ M
SUM52PE	Cell Viability (96h)	3.727 μ M
MDA-MB-231	Cell Viability (96h)	2.273 μ M

Data compiled from various research articles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Signaling Pathway

BMS-777607 primarily targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and motility. BMS-777607 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream effects.[7][9]





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- To cite this document: BenchChem. [Application Notes and Protocols: BMS-777607 IC50 Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617703#recommended-concentration-of-bms-777607-for-ic50]

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